[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol
Description
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9/h1-2,5,9,13-14H,3-4,6-7H2 |
InChI Key |
WTTWMPWSCIBJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)CO)F |
Origin of Product |
United States |
Preparation Methods
Aldehyde Reduction Pathway
A common approach involves reducing a pre-functionalized benzaldehyde derivative to the corresponding benzyl alcohol.
- Step 1 : Synthesis of 2-fluoro-4-(pyrrolidin-3-yl)benzaldehyde
- Starting Material : 4-Bromo-2-fluorobenzaldehyde.
- Pyrrolidine Introduction : A palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) replaces bromide with pyrrolidin-3-amine under inert conditions.
Conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 18h. Yield: ~65%.
- Step 2 : Reduction to Methanol
- Reduction Agent : Sodium borohydride (NaBH₄) in methanol at 0°C.
Yield: >90%.
- Reduction Agent : Sodium borohydride (NaBH₄) in methanol at 0°C.
Nucleophilic Substitution on Halogenated Precursors
Fluorine’s electron-withdrawing effect facilitates nucleophilic substitution at the 4-position.
- Step 1 : Preparation of 4-Chloro-2-fluorophenylmethanol
- Chlorination : 2-Fluorophenylmethanol reacts with SOCl₂ to form 4-chloro-2-fluorophenylmethanol.
- Step 2 : Pyrrolidine Incorporation
- Reaction : Substitution with pyrrolidin-3-ol under Mitsunobu conditions (DEAD, PPh₃).
Yield: 70–75%.
- Reaction : Substitution with pyrrolidin-3-ol under Mitsunobu conditions (DEAD, PPh₃).
Comparative Analysis of Methods
Critical Reaction Parameters
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂/Xantphos for coupling reactions.
- Acid Catalysis : BF₃·Et₂O enhances electrophilic substitution in aromatic systems.
Solvent and Temperature
- Polar aprotic solvents (DMF, THF) are preferred for coupling.
- Reductions (NaBH₄) are performed at 0–25°C to minimize side reactions.
Structural Characterization Data
Optimization Insights
- Protection Strategies : Siloxy protection (TBSCl) of the alcohol group improves coupling yields by 15–20%.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves diastereomers.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(2-Fluoro-4-(pyridin-2-yl)phenyl)methanol (CAS 2008007-89-2)
- Structure : Replaces pyrrolidine with a pyridine ring at the 4-position of the fluorophenyl group.
- Molecular Formula: C₁₂H₁₀FNO
- Molecular Weight : 203.22
- Reduced basicity compared to pyrrolidine (pKa ~1 for pyridine vs. ~11 for pyrrolidine). Higher lipophilicity (logP) due to aromatic nitrogen vs. aliphatic amine .
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4)
- Structure: Methanol group on the pyrrolidine ring instead of the phenyl ring.
- Molecular Formula: C₁₁H₁₄FNO
- Molecular Weight : 195.24
- Key Differences: Methanol placement alters hydrogen-bonding capacity and solubility. Steric effects differ due to substituent positions; phenyl ring is directly attached to pyrrolidine nitrogen. Reported as an oil, suggesting lower melting point vs. crystalline phenyl-methanol analogs .
Heterocyclic Core Modifications
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
- Structure: Quinoline core with fluorophenyl and cyclopropyl substituents.
- Molecular Formula: C₂₀H₁₇FNO
- Molecular Weight : 306.36
- Key Differences: Extended aromatic system (quinoline) increases molecular weight and lipophilicity. Crystallographic data reveals intermolecular O–H⋯O/N hydrogen bonds, stabilizing the lattice . Synthesized via borohydride reduction (90.3% yield), suggesting robust methodology for methanol introduction .
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 618444-49-8)
- Structure : Pyrazole core with difluorophenyl and pyridinyl groups.
- Molecular Formula : C₁₅H₁₁F₂N₃O
- Molecular Weight : 287.26
- Key Differences: Additional fluorine atom enhances electronegativity and metabolic stability.
Stereochemical and Positional Isomerism
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2)
- Structure : Stereospecific pyrrolidine with fluorophenyl at the 4-position.
- Molecular Formula: C₁₁H₁₃FNO (assuming typo in evidence; likely C₁₁H₁₄FNO)
- Key Differences: R,S configuration influences chiral recognition in biological systems. Comparable molecular weight to [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol but distinct substitution pattern .
Physical Properties
Biological Activity
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its unique structural features that facilitate interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | (2-fluoro-4-pyrrolidin-3-ylphenyl)methanol |
| InChI | InChI=1S/C₁₁H₁₄FNO/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9/h1-2,5,9,13-14H,3-4,6-7H₂ |
| InChI Key | WTTWMPWSCIBJTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1C2=CC(=C(C=C2)CO)F |
The biological activity of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the pyrrolidine ring contributes to the compound's pharmacokinetic properties.
- Enzyme Interactions : The compound has been shown to inhibit certain enzymes, potentially serving as a lead structure for enzyme inhibitors in drug discovery.
- Receptor Modulation : Its structural features allow it to act as a modulator at various receptor sites, which may be beneficial in treating conditions related to neurotransmitter systems .
Therapeutic Applications
Recent studies suggest several therapeutic applications for [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol:
1. Anticancer Activity
Research indicates that compounds similar to [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects on hypopharyngeal tumor cells and may induce apoptosis through specific pathways .
2. Neurological Disorders
The compound's interaction with neuropeptide systems suggests potential applications in treating neurological disorders. It may influence stress responses and appetite control, making it a candidate for managing conditions like metabolic syndrome and alcohol dependence .
3. Antimicrobial Activity
Studies have highlighted the potential of fluorinated compounds in developing new antibacterial agents. The unique structure of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol could contribute to overcoming resistance mechanisms in bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
-
Structure–Activity Relationship (SAR) : A study demonstrated that modifications at specific sites on the pyrrolidine ring significantly affect biological activity, indicating the importance of structural optimization for therapeutic efficacy .
Compound IC₅₀ (μM) Original Compound 7.90 Modified Compound A 2.12 Modified Compound B >10 - Pharmacological Screening : In vitro assays have been conducted to evaluate the binding affinity and inhibition potency against various targets, reinforcing the compound's potential as a versatile pharmacophore .
Q & A
Advanced Research Question
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine using SHELXL (via SHELX suite) to resolve absolute configuration .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, comparing retention times with known standards .
- NOESY NMR : Identify spatial proximity of protons on the pyrrolidine ring (e.g., H-3 and H-4 correlations) to confirm chair or twist-boat conformations .
What analytical techniques are most effective for characterizing the purity and structure of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol?
Basic Research Question
- NMR spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): Identify aromatic protons (δ 6.8–7.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and methanol -OH (δ 1.8–2.2 ppm, broad) .
- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aryl-F) .
- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions (expected m/z ~236) and assess purity (>98%) .
- FTIR : Verify hydroxyl (3300 cm⁻¹) and C-F (1220 cm⁻¹) stretches .
How do electronic effects of the fluorine substituent influence the reactivity of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol in nucleophilic substitution reactions?
Advanced Research Question
The meta-fluorine exerts strong electron-withdrawing effects via inductive withdrawal , activating the phenyl ring for electrophilic attacks while deactivating it for nucleophilic substitution. Key observations:
- Hammett parameters (σₚ) : Fluorine’s σₚ (~0.06) suggests modest resonance effects, favoring SNAr reactions at the para position .
- DFT calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in reactions with amines or thiols .
- Compare with non-fluorinated analogs to isolate fluorine’s impact on reaction kinetics (e.g., rate constants via UV-Vis monitoring) .
What strategies can mitigate competing side reactions during the functionalization of the pyrrolidine nitrogen?
Advanced Research Question
- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block the pyrrolidine nitrogen during aryl coupling steps, followed by TFA deprotection .
- Low-temperature reactions : Conduct alkylation at -78°C (dry ice/acetone bath) to suppress elimination pathways.
- Catalytic systems : Employ Pd₂(dba)₃/XPhos for selective C-N bond formation without over-alkylation .
How can molecular docking studies predict the biological targets of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol?
Advanced Research Question
- Target selection : Prioritize kinases (e.g., tyrosine kinases) or GPCRs based on structural analogs (e.g., DrugBank ID DB08143, a coagulation factor X inhibitor) .
- Software : Use AutoDock Vina or Glide (Schrödinger) to dock the compound into protein active sites (PDB: 6LU7 for coronaviruses as a reference) .
- Validation : Compare docking scores (<-8.0 kcal/mol) with known inhibitors and validate via MM-GBSA binding energy calculations .
What in vitro assays are suitable for evaluating pharmacokinetic properties?
Advanced Research Question
- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Caco-2 permeability : Measure apparent permeability (Papp) in a bidirectional assay; values >1×10⁻⁶ cm/s indicate good absorption .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess % binding (e.g., >90% suggests high plasma retention) .
How does the pyrrolidine ring affect the compound’s solubility and bioavailability?
Basic Research Question
- LogP calculations : Experimental logP ~1.5 (via shake-flask method) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
- Salt formation : Hydrochloride salts (e.g., rac-[(3R,4S)-pyrrolidin-3-yl]methanol HCl) improve aqueous solubility (>10 mg/mL in PBS) .
- Bioavailability prediction : Use SwissADME to predict high gastrointestinal absorption (BOILED-Egg model) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
